Cas no 941937-75-3 (N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbutanamide)

N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbutanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group and a butanamide side chain. This structure imparts potential utility in medicinal chemistry and agrochemical research due to its heterocyclic framework, which is known for bioactivity. The dimethoxyphenyl moiety may enhance binding affinity in target interactions, while the oxadiazole ring contributes to metabolic stability. The compound's design allows for further derivatization, making it a versatile intermediate in drug discovery. Its physicochemical properties, including moderate lipophilicity, suggest favorable bioavailability for exploratory studies. Suitable for controlled laboratory use, it requires proper handling under standard safety protocols.
N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbutanamide structure
941937-75-3 structure
Product Name:N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbutanamide
CAS No:941937-75-3
MF:C14H17N3O4
MW:291.302483320236
CID:5976103
PubChem ID:4155791
Update Time:2025-06-11

N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbutanamide
    • N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butyramide
    • Butanamide, N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-
    • 941937-75-3
    • N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
    • F1374-0716
    • AKOS024607954
    • Inchi: 1S/C14H17N3O4/c1-4-5-12(18)15-14-17-16-13(21-14)9-6-10(19-2)8-11(7-9)20-3/h6-8H,4-5H2,1-3H3,(H,15,17,18)
    • InChI Key: OTMXRECWOIAGLI-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC(OC)=CC(OC)=C2)O1)(=O)CCC

Computed Properties

  • Exact Mass: 291.12190603g/mol
  • Monoisotopic Mass: 291.12190603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 86.5Ų

Experimental Properties

  • Density: 1.223±0.06 g/cm3(Predicted)
  • pka: 12.08±0.70(Predicted)

N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbutanamide Pricemore >>

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Additional information on N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbutanamide

Comprehensive Overview of N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbutanamide (CAS No. 941937-75-3)

N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbutanamide, identified by its CAS number 941937-75-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique 1,3,4-oxadiazole core, a heterocyclic structure known for its diverse biological activities. The presence of 3,5-dimethoxyphenyl and butanamide moieties further enhances its potential applications, making it a subject of interest for drug discovery and material science.

In recent years, the demand for heterocyclic compounds like N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbutanamide has surged due to their versatility in medicinal chemistry. Researchers are particularly intrigued by its potential as a kinase inhibitor or anti-inflammatory agent, topics frequently searched in academic and industrial databases. The compound's structural similarity to known bioactive molecules has also sparked discussions about its role in targeted therapy and precision medicine, aligning with current trends in personalized healthcare.

The synthesis of CAS 941937-75-3 involves multi-step organic reactions, often starting from 3,5-dimethoxybenzoic acid derivatives. Its oxadiazole ring formation typically employs hydrazide intermediates, a process widely documented in peer-reviewed journals. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry are crucial for characterizing this compound, ensuring purity for research applications. These methodological details are frequently queried by synthetic chemists in online forums and search engines.

From a commercial perspective, N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbutanamide is primarily supplied by specialty chemical manufacturers catering to pharmaceutical R&D. Its structure-activity relationship (SAR) studies often appear in patent literature, particularly in contexts exploring metabolic stability and bioavailability enhancement—key challenges in modern drug development. This aligns with frequent industry searches for "improving drug-like properties" and "scaffold optimization."

Environmental and safety profiles of 941937-75-3 remain an active area of investigation, with particular focus on its biodegradation pathways and ecotoxicological effects. These aspects resonate with growing public interest in green chemistry and sustainable pharmaceuticals, as evidenced by rising search volumes for these terms. Regulatory compliance data, though not classified as hazardous, is meticulously documented to meet REACH and GMP standards.

Future research directions for this compound may explore its crystal engineering potential or polymeric applications, given the increasing academic interest in functional materials. The dimethoxy aromatic system could offer interesting photophysical properties, a hypothesis supported by analogous structures in organic electronics literature. Such interdisciplinary connections make CAS 941937-75-3 relevant to materials scientists searching for "π-conjugated systems" or "small molecule semiconductors."

In conclusion, N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbutanamide represents a compelling case study in modern chemical research. Its dual relevance to life sciences and advanced materials, combined with frequent appearance in cutting-edge publications, ensures sustained visibility in scientific search queries. As analytical techniques advance and computational molecular modeling becomes more sophisticated, this compound will likely feature in more high-throughput screening campaigns and virtual drug discovery projects.

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